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Compound Name: 5,6-trans-Vitamin D2

Cat. No.: B602421

Application Notes for Synthetic 5,6-trans-Vitamin D2

Introduction

Synthetic 5,6-trans-Vitamin D2, also known as 5,6-trans-Ergocalciferol, is a geometric isomer
of Vitamin D2 (Ergocalciferol).[1][2][3] Vitamin D compounds are a group of fat-soluble
secosteroids essential for various physiological processes, most notably calcium and
phosphate homeostasis.[4][5] The synthetic 5,6-trans isomer is primarily utilized in research
settings to investigate the biological activities of Vitamin D analogs and their therapeutic
potential. Its altered stereochemistry compared to the native form can lead to differences in
receptor binding, metabolic stability, and biological activity, making it a valuable tool for
structure-activity relationship studies.[6][7]

Mechanism of Action

The biological effects of Vitamin D compounds are predominantly mediated through the Vitamin
D Receptor (VDR), a member of the nuclear receptor superfamily that functions as a ligand-
activated transcription factor.[4][5][8] The general mechanism is as follows:

e Binding: The active form of Vitamin D binds to the Ligand Binding Domain (LBD) of the VDR
located in the cell nucleus.[5][9]

e Heterodimerization: This binding induces a conformational change in the VDR, promoting its
heterodimerization with the Retinoid X Receptor (RXR).[7][8]
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« DNA Binding: The VDR-RXR complex binds to specific DNA sequences known as Vitamin D
Response Elements (VDRES) in the promoter regions of target genes.[5][8]

o Transcriptional Regulation: The complex then recruits co-activator or co-repressor proteins,
which modulate the transcription of genes involved in a wide array of cellular processes,
including mineral metabolism, cell proliferation, differentiation, and immune function.[7][10]

While 5,6-trans-Vitamin D2 is an isomer of Vitamin D2, its precise interaction with the VDR
and downstream effects may differ from the native compound. For instance, a non-
hypercalcemic derivative of Vitamin D2, MT19c, has been shown to act as a weak VDR
antagonist, disrupting the interaction between the VDR and its coactivators.[11][12] The related
compound, 5,6-trans-Vitamin D3, has a significantly lower binding affinity for the VDR
compared to the native hormone, 1,25(0OH)2Ds.[13] These findings suggest that the 5,6-trans
configuration may alter the typical agonist activity of Vitamin D.

Key Research Applications

» Anti-Cancer Research: Vitamin D analogs are widely investigated for their anti-proliferative
and pro-differentiating effects on cancer cells.[14][15] They can induce cell cycle arrest and
apoptosis.[14] While specific studies on 5,6-trans-Vitamin D2 are limited, related synthetic
Vitamin D2 analogs have been developed as non-hypercalcemic anti-cancer agents. For
example, the derivative MT19c has shown efficacy in ovarian cancer xenograft models by
inhibiting fatty acid synthase (FASN), a key enzyme in oncogenic lipogenesis.[11][12]

e Immunology and Inflammation Research: Vitamin D plays a critical role in modulating the
immune system.[16] Its active metabolites can suppress pro-inflammatory cytokine
production (e.g., TNF-a, IL-6) and promote an anti-inflammatory state.[17][18] 5,6-trans-
Vitamin D2 can be used in experimental models to explore the immunomodulatory effects of
Vitamin D analogs and their potential in treating inflammatory and autoimmune diseases.[18]

» Bone Metabolism and Calcium Homeostasis: The classical function of Vitamin D is the
regulation of calcium and bone metabolism.[4] Analogs are often tested for their calcemic
activity. The related compound, 5,6-trans-Vitamin D3, has been shown to increase bone
mineralization in vitamin D-deficient chicks and stimulate calcium transport in rats,
suggesting it can substitute for the active hormonal form in some functions.[19][20]
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Experiments with 5,6-trans-Vitamin D2 can help elucidate the structural requirements for
Vitamin D's effects on bone and mineral balance.

Data Presentation

Table 1: Physicochemical Properties of 5,6-trans-Vitamin D2

Property Value Reference

5,6-trans-Ergocalciferol, 5,6-
Synonyms ) [2][3]
trans-Calciferol

Molecular Formula C2sH440 [11[3]
Molecular Weight 396.65 g/mol [1][3]
CAS Number 51744-66-2 [1][3]
Appearance Off-white to light yellow solid [1]
. DMSO: 25 mg/mL (with
Solubility o [1]
sonication)

Table 2: Summary of Biological Activity for 5,6-trans-Vitamin D Analogs
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Compound Assay | Model Endpoint Result Reference
o o Significant
5,6-trans-Vitamin ~ Human 3H-thymidine o
) ) ) inhibition at 10-%  [13]
D3 Keratinocytes incorporation
5,6-trans-Vitamin  Vitamin D Dissociation
560 nM [13]
D3 Receptor (VDR) Constant (Kd)
5,6-trans-Vitamin  HT-29 Cancer Growth Inhibition
Glso > 100 pM [13]
D3 Cells (72h)
5,6-trans-Vitamin ~ U-87MG Cancer Growth Inhibition
Glso =46 uM [13]
D3 Cells (72h)
MT19c (D2 Ovarian Cancer Reduction in
o Tumor Growth [11][12]
derivative) Xenograft tumor growth
Non-
MT19c (D2 ) ) ) )
o In vivo (mice) Serum Calcium hypercalcemic at  [12]
derivative)

5 mg/kg

Experimental Protocols

Protocol 1: Preparation of Stock and In Vivo Working Solutions

This protocol is adapted from standard procedures for dissolving Vitamin D analogs for
experimental use.[1]

A. Materials:

e 5,6-trans-Vitamin D2 solid

o Dimethyl sulfoxide (DMSO), newly opened
e PEG300

o Tween-80

¢ Saline (0.9% NaCl in ddH20)
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« Sterile microcentrifuge tubes and syringes
B. Stock Solution Preparation (e.g., 10 mM in DMSO):

e Weigh the required mass of 5,6-trans-Vitamin D2. For 1 mL of 10 mM solution, use 3.97
mg.

o Add the solid to a sterile microcentrifuge tube.
e Add the calculated volume of DMSO (e.g., 1 mL).

» Use an ultrasonic bath to aid dissolution until the solution is clear. Hygroscopic DMSO can
significantly impact solubility, so use a fresh, unopened bottle.[1]

 Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

o Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.

[1]
C. In Vivo Working Solution Preparation (e.g., for Intraperitoneal Injection):

» This protocol creates a solution with a final solvent ratio of 10% DMSO, 40% PEG300, 5%
Tween-80, and 45% Saline.[1]

o To prepare 1 mL of working solution, start with the required volume of the DMSO stock
solution. For example, to make a 2.5 mg/mL working solution from a 25 mg/mL stock, take
100 pL of the stock.

e Add 400 pL of PEG300 to the DMSO stock and mix thoroughly.
e Add 50 pL of Tween-80 and mix again until uniform.
e Add 450 pL of saline to bring the final volume to 1 mL. Mix well.

e This method may result in a clear solution or a suspension.[1] If precipitation occurs, gentle
heating and/or sonication can be used.

» Prepare this working solution fresh on the day of use for in vivo experiments.[1]
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Protocol 2: Cell Proliferation Assay (MTS Assay)

This protocol describes a general method to assess the effect of 5,6-trans-Vitamin D2 on the
proliferation of cancer cell lines.

A. Materials:

e Cancer cell line of interest (e.g., SKOV-3 ovarian cancer cells)

o Complete culture medium (e.g., DMEM with 10% FBS)

o 96-well cell culture plates

e 5,6-trans-Vitamin D2 stock solution in DMSO

e Vehicle control (DMSO)

o MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

» Plate reader capable of measuring absorbance at 490 nm

B. Procedure:

e Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 yL of complete
medium.

e |ncubate for 24 hours at 37°C and 5% CO: to allow for cell attachment.

o Prepare serial dilutions of the 5,6-trans-Vitamin D2 stock solution in culture medium. Ensure
the final DMSO concentration in all wells (including vehicle control) is consistent and non-
toxic (typically < 0.1%).

o Remove the medium from the wells and add 100 pL of the medium containing the different
concentrations of 5,6-trans-Vitamin D2 or the vehicle control.

 Incubate the plate for the desired experimental duration (e.g., 72 hours).

e Add 20 pL of MTS reagent to each well.
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e Incubate for 1-4 hours at 37°C, protected from light, until a color change is visible.
e Measure the absorbance at 490 nm using a microplate reader.

o Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a
dose-response curve to determine the Glso (concentration for 50% growth inhibition).

Protocol 3: Quantification of Vitamin D2 by LC-MS/MS from Serum

This protocol provides a general workflow for the extraction and analysis of Vitamin D2 from
biological samples, a crucial step in pharmacokinetic studies.[21]

A. Materials:

e Serum or plasma samples

o Deuterated internal standard (e.g., Vitamin D2-d6)

» Protein precipitation solution (e.g., acetonitrile or methanol containing the internal standard)
e Microcentrifuge tubes

e Centrifuge

e LC-MS/MS system with a C18 reversed-phase column

B. Sample Preparation (Protein Precipitation):

o Pipette 50 pL of serum or plasma into a microcentrifuge tube.

e Add 150 pL of the cold protein precipitation solution containing the internal standard.
o Vortex vigorously for 30-60 seconds to precipitate proteins.[21]

e Incubate the samples for 10 minutes at 4°C.

» Centrifuge at high speed (e.g., >5,000 x g) for 5-10 minutes to pellet the precipitated protein.
[21]
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o Carefully transfer the supernatant to a clean vial for analysis.
C. LC-MS/MS Analysis:
« Inject the prepared sample extract into the LC-MS/MS system.

o Perform chromatographic separation using a C18 column with a gradient elution mobile
phase (e.g., methanol, acetonitrile, and water with formic acid).[21]

o Utilize tandem mass spectrometry for detection, monitoring specific precursor-to-product ion
transitions for both 5,6-trans-Vitamin D2 and its deuterated internal standard to ensure
accurate quantification.
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Caption: General Vitamin D Receptor (VDR) signaling pathway.
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Caption: Experimental workflow for an in vivo anti-cancer study.
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Caption: Sample preparation workflow for LC-MS/MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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